molecular formula C21H15Cl2FN4O2 B2361867 5-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile CAS No. 946244-87-7

5-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2361867
CAS No.: 946244-87-7
M. Wt: 445.28
InChI Key: LKTWSQVGUAGESX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile is a synthetic organic compound that belongs to the class of oxazole derivatives

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Receptor Binding: May act as a ligand for certain biological receptors.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Chemical Manufacturing: Used as an intermediate in the synthesis of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine moiety: This step involves the reaction of the oxazole intermediate with a piperazine derivative, often under reflux conditions.

    Attachment of the 2,4-dichlorobenzoyl group: This can be done through acylation reactions using reagents like 2,4-dichlorobenzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety.

    Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation products: Oxidized derivatives of the piperazine ring.

    Reduction products: Amines derived from the reduction of the carbonitrile group.

    Substitution products: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 5-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity through binding to the active site.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Interference with specific biochemical pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-(2,4-Dichlorobenzoyl)piperazin-1-yl)-2-phenyl-oxazole-4-carbonitrile
  • 5-(4-(2,4-Dichlorobenzoyl)piperazin-1-yl)-2-(2-chlorophenyl)oxazole-4-carbonitrile

Uniqueness

  • Structural Features : The presence of the 2-fluorophenyl group distinguishes it from other similar compounds.
  • Biological Activity : Unique interactions with molecular targets due to its specific structure.
  • Chemical Properties : Different reactivity and stability compared to other oxazole derivatives.

Properties

IUPAC Name

5-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2FN4O2/c22-13-5-6-14(16(23)11-13)20(29)27-7-9-28(10-8-27)21-18(12-25)26-19(30-21)15-3-1-2-4-17(15)24/h1-6,11H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTWSQVGUAGESX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3F)C#N)C(=O)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.